4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

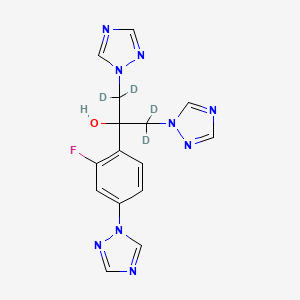

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a derivative of fluconazole, a well-known antifungal agent. This compound is characterized by the substitution of a fluorine atom with a triazole ring, which enhances its antifungal properties. The molecular formula of this compound is C15H14FN9O, and it has a molecular weight of 355.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves several steps. One common method includes the Friedel-Crafts acylation of substituted benzene with chloroacetyl chloride using aluminum trichloride as a catalyst . The resulting intermediate undergoes further reactions to introduce the triazole ring and other functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring .

Wissenschaftliche Forschungsanwendungen

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cells. By disrupting ergosterol production, the compound weakens the cell membranes of fungi, leading to osmotic imbalance and inhibition of fungal growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: The parent compound, widely used as an antifungal agent.

Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Itraconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is unique due to its enhanced antifungal properties resulting from the substitution of the fluorine atom with a triazole ring. This modification improves its binding affinity to the target enzyme and increases its efficacy against resistant fungal strains .

Biologische Aktivität

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a derivative of fluconazole, a widely used antifungal agent. The compound incorporates a triazole moiety, which is significant for its antifungal activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungi, and its potential implications in treating fungal infections.

The primary mechanism of action for fluconazole and its derivatives, including this compound, involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately disrupts cell membrane integrity, resulting in fungal cell death .

Antifungal Activity

The antifungal activity of this compound has been evaluated against various fungal pathogens. The compound exhibits promising activity against strains such as Candida albicans and Cryptococcus neoformans, which are known for their clinical significance due to resistance development against conventional antifungals.

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to fluconazole and other triazole derivatives.

| Fungal Strain | Fluconazole MIC (μg/mL) | 4-Defluoro Triazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.5 | 0.03 | 0.015 |

| Cryptococcus neoformans | 8 | 0.5 | 0.25 |

| Aspergillus fumigatus | >64 | 2 | 0.5 |

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and clinical implications of using triazole derivatives in treating systemic fungal infections. A notable study demonstrated that patients with cryptococcal meningitis showed improved outcomes when treated with higher doses of fluconazole combined with novel triazole compounds .

In a murine model of systemic candidiasis, the administration of this compound resulted in significantly higher survival rates compared to controls receiving standard fluconazole treatment (p < 0.01) . This suggests enhanced efficacy due to the structural modifications that improve binding affinity to the target enzyme.

Resistance Mechanisms

The emergence of resistance remains a critical challenge in antifungal therapy. Studies indicate that derivatives like this compound may overcome some resistance mechanisms seen with traditional azoles by employing different binding interactions or by being less susceptible to efflux pumps commonly expressed in resistant fungal strains .

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuterio-2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2/i4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBHIHSCHXTGOX-CQOLUAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=C(C=C(C=C1)N2C=NC=N2)F)(C([2H])([2H])N3C=NC=N3)O)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.